![molecular formula C12H9Br2N3 B12482500 (1E)-1,3-bis(4-bromophenyl)triaz-1-ene CAS No. 3470-38-0](/img/structure/B12482500.png)
(1E)-1,3-bis(4-bromophenyl)triaz-1-ene
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Overview
Description
(1E)-1,3-bis(4-bromophenyl)triaz-1-ene is an organic compound that belongs to the class of triazene derivatives These compounds are characterized by the presence of a triazene group, which consists of three nitrogen atoms connected by double and single bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1,3-bis(4-bromophenyl)triaz-1-ene typically involves the reaction of 4-bromoaniline with nitrous acid to form a diazonium salt, which is then coupled with another molecule of 4-bromoaniline under basic conditions. The reaction is usually carried out in an aqueous or alcoholic medium at low temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods
Industrial production methods for triazene derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(1E)-1,3-bis(4-bromophenyl)triaz-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the triazene group into amines.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or in the development of pharmaceuticals.
Medicine: Research may explore its use in drug development or as a diagnostic tool.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1E)-1,3-bis(4-bromophenyl)triaz-1-ene exerts its effects depends on its specific applications. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The triazene group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
(1E)-1,3-bis(4-chlorophenyl)triaz-1-ene: Similar structure but with chlorine atoms instead of bromine.
(1E)-1,3-bis(4-methylphenyl)triaz-1-ene: Contains methyl groups instead of bromine atoms.
(1E)-1,3-bis(4-nitrophenyl)triaz-1-ene: Features nitro groups in place of bromine atoms.
Uniqueness
(1E)-1,3-bis(4-bromophenyl)triaz-1-ene is unique due to the presence of bromine atoms, which can influence its reactivity and interactions with other molecules. Bromine atoms can participate in halogen bonding and other non-covalent interactions, potentially enhancing the compound’s properties in various applications.
Biological Activity
(1E)-1,3-bis(4-bromophenyl)triaz-1-ene is an organic compound characterized by its unique triazene structure, which consists of a linear arrangement of nitrogen and carbon atoms. This compound features two para-bromophenyl groups that enhance its reactivity and potential applications in medicinal chemistry and materials science. The biological activity of this compound has garnered attention due to its potential therapeutic implications, particularly in cancer treatment and as a nitric oxide donor.
The triazene structure of this compound allows for significant chemical reactivity, including:
- Thermal and photochemical isomerization : The compound can undergo cis-to-trans isomerization when subjected to heat or light.
- Reactivity with nucleophiles and electrophiles : The triazene moiety can act as both a nucleophile and an electrophile, facilitating diverse chemical transformations.
Anticancer Properties
Research indicates that compounds with triazene structures exhibit various biological activities, particularly anticancer properties. Studies have shown that this compound may induce apoptosis in tumor cells. This property is crucial for developing new cancer therapies.
Case Study: Apoptosis Induction
In vitro studies demonstrated that this compound effectively triggers apoptosis in various cancer cell lines. The mechanism involves the activation of caspases, which are essential for the apoptotic process.
Nitric Oxide Donor Activity
Another significant aspect of this compound is its potential as a nitric oxide donor. Nitric oxide plays a vital role in cardiovascular health and has been implicated in various signaling pathways related to cancer progression.
Mechanism of Action
The compound can release nitric oxide upon metabolic conversion, leading to vasodilation and improved blood flow. This property may enhance the efficacy of other anticancer agents by improving their delivery to tumor sites.
Comparative Analysis
The following table compares this compound with other structurally similar compounds regarding their biological activities:
Compound Name | Structure Features | Anticancer Activity | Nitric Oxide Donor Activity |
---|---|---|---|
This compound | Triazene with para-bromophenyl groups | High | Moderate |
(1E)-1-(4-chlorophenyl)-3-(prop-2-en-1-yl)triaz-1-ene | Contains chlorophenyl group | Moderate | Low |
(1E)-1-(4-nitrophenyl)-3-(4-methylphenyl)triaz-1-ene | Nitro and methyl substituents | High | Moderate |
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromoaniline with diazotized amines under controlled conditions. Common methods include:
- Diazotization followed by coupling : This method allows for the formation of the triazene structure efficiently.
Properties
CAS No. |
3470-38-0 |
---|---|
Molecular Formula |
C12H9Br2N3 |
Molecular Weight |
355.03 g/mol |
IUPAC Name |
4-bromo-N-[(4-bromophenyl)diazenyl]aniline |
InChI |
InChI=1S/C12H9Br2N3/c13-9-1-5-11(6-2-9)15-17-16-12-7-3-10(14)4-8-12/h1-8H,(H,15,16) |
InChI Key |
ZGLNQXMMFSBMRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NN=NC2=CC=C(C=C2)Br)Br |
Origin of Product |
United States |
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